cyclopenta-1,3-diene;ruthenium
Description
Significance of Ruthenium in Organometallic Catalysis and Materials Science
Ruthenium, a rare transition metal, holds a pivotal position in the fields of organometallic catalysis and materials science. samaterials.comrsdjournal.org Its versatility stems from its ability to exist in multiple oxidation states, typically ranging from +2 to +8, with +2, +3, and +4 being the most common. samaterials.com This characteristic allows ruthenium to form a vast array of coordination and organometallic complexes with diverse ligands, influencing their stability and reactivity. researchgate.net
In organometallic chemistry, ruthenium compounds are highly valued for their catalytic prowess. samaterials.com They serve as efficient catalysts for a wide spectrum of chemical transformations, including hydrogenation, oxidation, cross-coupling reactions, and olefin metathesis. ontosight.aisolubilityofthings.com The ability of ruthenium catalysts to accelerate reactions without being consumed is crucial for industrial processes that demand high efficiency and precision. samaterials.com The balance between the reactivity and stability of ruthenium complexes makes them particularly suitable for these applications. researchgate.net
The significance of ruthenium extends to materials science, where its unique physical and chemical properties are harnessed. samaterials.com It is used to enhance the hardness and wear resistance of alloys and as a component in electronic devices like thick-film resistors and hard disks due to its excellent conductivity and durability. samaterials.com Furthermore, the corrosion resistance of ruthenium makes it ideal for applications in demanding environments. samaterials.com
Historical Development and Evolution of Cyclopentadienyl (B1206354) Ligands in Ruthenium Chemistry
The journey of cyclopentadienyl (Cp) ligands in ruthenium chemistry is a significant chapter in the broader history of organometallic chemistry. The discovery of ferrocene (B1249389), an iron compound with two cyclopentadienyl rings, in the mid-20th century, sparked immense interest in metallocenes and other cyclopentadienyl-metal complexes. This led to the exploration of similar complexes with other transition metals, including ruthenium.
Early work focused on the synthesis and characterization of ruthenocene, the ruthenium analogue of ferrocene. One of the initial preparations involved the reaction of ruthenium(III) chloride with ferrocene in a sealed tube at high temperatures. wmich.edu Over time, more efficient synthetic routes were developed, such as the reaction of ruthenium complexes with thallium cyclopentadienide (B1229720) or tris-n-butyl pentamethylcyclopentadienyl tin(IV). wmich.edu
A key advancement in the field was the development of "mixed-ligand" ruthenocenes, where the two cyclopentadienyl rings have different substituents. wmich.edu For instance, reacting a dichloro(pentamethylcyclopentadienyl)ruthenium(III) oligomer with sodium acetylcyclopentadienide yielded (η⁵-pentamethylcyclopentadienyl)(η⁵-acetylcyclopentadienyl)ruthenium(II). wmich.edu The evolution of synthetic methodologies has provided access to a wide array of cyclopentadienylruthenium complexes with tailored electronic and steric properties.
The introduction of pentadienyl ligands, considered "opened" cyclopentadienyl ligands, further expanded the scope of this area of chemistry. utah.edu These ligands exhibit a greater tendency to adopt various bonding modes (monohapto, trihapto, and pentahapto), which can be advantageous for catalytic applications. utah.edu
Overview of Current Research Trajectories in Cyclopentadienylruthenium Chemistry
Current research in cyclopentadienylruthenium chemistry is vibrant and multifaceted, with several key trajectories. A major focus remains on the development of novel and more efficient catalysts for a variety of organic transformations. researchgate.net This includes the design of chiral cyclopentadienylruthenium complexes for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. beilstein-journals.org For example, cyclopentadienylruthenium complexes are effective catalysts for the racemization of alcohols, a process that can be combined with enzymatic resolution to achieve dynamic kinetic resolution (DKR) with high yields and enantioselectivity. acs.org
Another significant research direction is the application of cyclopentadienylruthenium complexes in materials science. Researchers are exploring their use in the synthesis of new materials, such as functionalized polymers and nanomaterials. solubilityofthings.com The unique electronic and photophysical properties of these complexes also make them promising candidates for applications in electronics and optoelectronics.
Furthermore, the field of bioorganometallic chemistry is increasingly investigating cyclopentadienylruthenium compounds for medicinal applications. ontosight.aiacs.org Some ruthenium complexes have shown potential as anticancer agents, with research focused on understanding their mechanisms of action and developing targeted drug delivery systems. rsdjournal.orgontosight.ai The ability to functionalize the cyclopentadienyl ligand allows for the tuning of the biological activity and selectivity of these compounds. acs.org
The exploration of the fundamental reactivity of cyclopentadienylruthenium complexes also continues to be an active area of research. This includes studies on ligand substitution reactions, redox chemistry, and the activation of small molecules. mdpi.com A deeper understanding of these fundamental processes is essential for the rational design of new catalysts and materials with improved performance. acs.org
Data Tables
Table 1: Properties of Ruthenium
| Property | Value |
| Atomic Number | 44 |
| Atomic Weight | 101.07 g/mol |
| Density | 12.45 g/cm³ |
| Melting Point | 2334 °C |
| Boiling Point | 4150 °C |
| Crystal Structure | Hexagonal Close-Packed |
| Phase at Room Temp | Solid |
| Source: Stanford Advanced Materials samaterials.com |
Table 2: Common Catalytic Applications of Ruthenium Complexes
| Reaction Type | Description |
| Hydrogenation | Addition of hydrogen to a molecule, often to saturate double or triple bonds. |
| Oxidation | A reaction that involves the loss of electrons or an increase in oxidation state. |
| Cross-Coupling | Reactions that form a bond between two different organic fragments. |
| Olefin Metathesis | A reaction that involves the redistribution of fragments of alkenes (olefins). |
| Source: Ontosight, Solubility of Things ontosight.aisolubilityofthings.com |
List of Chemical Compounds
Ruthenium
Ferrocene
Ruthenocene
Ruthenium(III) chloride
Thallium cyclopentadienide
Tris-n-butyl pentamethylcyclopentadienyl tin(IV)
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) oligomer
Sodium acetylcyclopentadienide
(η⁵-pentamethylcyclopentadienyl)(η⁵-acetylcyclopentadienyl)ruthenium(II)
Oxaliplatin acs.org
[(η⁵-C₅H₅)M(PP)Lc][PF₆] acs.org
[CpRu(C₁₀H₈)]⁺ researchgate.net
CpRu(C₅R₅) researchgate.net
[CpRu(arene)]⁺ researchgate.net
[(η⁵-C₅H₅)Ru(CH₃CN)₃]⁺ researchgate.net
[(η⁴‐CpCO)Ru(CO)₃] researchgate.net
[((η⁴‐CpCO)₂H)Ru₂(CO)₄H] researchgate.net
[Ru₃(CO)₁₂] researchgate.net
[Fe₃(CO)₁₂] researchgate.net
GSK1360707 beilstein-journals.org
[(η⁵-C₅Me₅)Ru(BCOD)] wmich.edu
[(η⁵-C₅H₅)Ru(BCOD)] wmich.edu
[Cp*RuCl₂]₂ wmich.edu
[(NBD)RuCl₂]₂ wmich.edu
[(C₅Me₅)₂Ru] wmich.edu
[(C₅Me₅)Ru(C₅H₅)] wmich.edu
Palladium acetate (B1210297) solubilityofthings.com
Grignard reagents solubilityofthings.com
Organolithium compounds solubilityofthings.com
Uranocenes
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10Ru-2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
InChI Key |
MQYBITDQHJPXTF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru] |
Origin of Product |
United States |
Synthesis and Derivatization of Cyclopentadienylruthenium Complexes
Synthetic Methodologies for Cyclopentadienylruthenium Complex Formation
The creation of cyclopentadienylruthenium complexes can be broadly categorized into several key strategies. These include the initial synthesis of a functionalized cyclopentadiene (B3395910) ligand that is subsequently coordinated to a ruthenium center, the modification of an already formed cyclopentadienylruthenium scaffold, the use of highly reactive electrophilic ruthenium precursors, the specialized synthesis of chiral and substituted cyclopentadienyl (B1206354) ligands for asymmetric applications, and the direct synthesis of the archetypal bis(cyclopentadienyl)ruthenium (B73265), known as ruthenocene, and its derivatives.
Strategies Involving Functionalized Cyclopentadienes and Subsequent Coordination
One of the primary routes to cyclopentadienylruthenium complexes involves the de novo synthesis of a cyclopentadiene ring bearing desired functional groups, followed by its coordination to a ruthenium metal source. nih.gov This bottom-up approach allows for the precise installation of substituents on the cyclopentadienyl ligand prior to metalation.
For sterically demanding ligands, such as pentaarylcyclopentadienyls, direct coordination to ruthenium precursors like ruthenium(III) chloride or [Ru(p-cymene)Cl₂]₂ can be challenging due to steric hindrance. rsc.org An effective alternative involves the halogenation of the functionalized cyclopentadienol precursor. The resulting halogenated cyclopentadiene then readily reacts with a ruthenium source, such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂), via oxidative addition to form the desired complex. rsc.org The choice of halogen can be critical, with chloro-functionalized precursors sometimes offering higher efficiency than their bromo counterparts, especially for highly hindered systems. rsc.org
This strategy is exemplified by the synthesis of pentaarylcyclopentadienyl ruthenium complexes. The process typically begins with the reaction of 2,3,4,5-tetraphenylcyclopentadienone with an organolithium or organomagnesium reagent to yield a pentaarylcyclopentadienol. rsc.org This alcohol is then converted to a halogenated derivative, which subsequently undergoes coordination to a ruthenium center. rsc.org
Approaches for Anchoring Additional Donor Ligands to Pre-formed Cyclopentadienylruthenium Complexes
A versatile and widely employed strategy for the synthesis of functionalized cyclopentadienylruthenium complexes is the modification of a pre-formed cyclopentadienylruthenium scaffold. nih.gov This approach involves attaching additional donor ligands to the cyclopentadienyl ring of an existing complex, allowing for the introduction of a wide range of functionalities without altering the core metal-cyclopentadienyl bond. nih.gov
This method is considered highly adaptable as it allows for the systematic variation of the ancillary ligand, which can chelate to the ruthenium center and influence the complex's reactivity and properties. nih.gov For instance, a cyclopentadienylruthenium complex bearing a reactive handle, such as a chloromethyl group, can serve as a versatile building block. Nucleophilic substitution of the chloride provides a convenient route to introduce new functional groups with coordinating atoms like oxygen or nitrogen. nih.gov
An example of this approach is the use of the (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation. This precursor readily undergoes nucleophilic substitution with various nucleophiles, enabling the tethering of ligands such as picolinates to the cyclopentadienyl ring. nih.gov The benzene (B151609) ligand in the resulting complex can then be photolytically replaced by more labile ligands, like acetonitrile (B52724), to open up coordination sites on the ruthenium for catalysis or further functionalization. nih.gov
Utilization of Electrophilic Ruthenium Precursors
Electrophilic ruthenium precursors are highly valuable reagents for the synthesis of a diverse array of cyclopentadienylruthenium complexes. These cationic species serve as sources of the "CpRu⁺" fragment and readily react with a variety of nucleophiles and ligands. Key examples of such precursors include the (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation, [CpRu(η⁶-naphthalene)]PF₆, and [CpRu(CH₃CN)₃]⁺. nih.govacs.orgresearchgate.netfigshare.commdpi.comacs.orgresearchgate.netwikipedia.org
The (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation is a useful building block for introducing functionality onto the cyclopentadienyl ring through nucleophilic substitution of the chloride. nih.gov
[CpRu(η⁶-naphthalene)]PF₆ is an air-stable and easily accessible precursor that serves as a convenient source of the CpRu⁺ moiety. acs.orgresearchgate.netfigshare.comacs.org Its utility stems from the lability of the naphthalene (B1677914) ligand, which can be displaced by other ligands, such as nitriles, olefins, and phosphines. This precursor has been successfully employed in the synthesis of complexes with chelating ligands and in the generation of catalytically active species. acs.orgresearchgate.netfigshare.com For example, reaction of [CpRu(η⁶-naphthalene)]PF₆ with (Z,Z)-1,5-cyclooctadiene (COD) in acetonitrile yields [CpRu(η²:η²-COD)(MeCN)]PF₆. researchgate.netfigshare.com
[CpRu(CH₃CN)₃]⁺ , typically used as its hexafluorophosphate (B91526) salt, is another powerful and versatile precursor. mdpi.comresearchgate.netwikipedia.org The three acetonitrile ligands are labile and can be readily displaced by a wide range of other ligands, making it a highly reactive starting material for the synthesis of new cyclopentadienylruthenium complexes. mdpi.comacs.orgresearchgate.netwikipedia.org This precursor is often synthesized by the photochemical displacement of a benzene ligand from [Cp(C₆H₆)Ru]PF₆ in acetonitrile. wikipedia.org More convenient, non-photochemical routes have also been developed. researchgate.netacs.orglookchem.com It is widely used to synthesize full-sandwich complexes by reaction with arenes like biphenyl (B1667301), p-terphenyl, and p-quaterphenyl. mdpi.com
| Precursor | Key Features | Representative Applications |
| (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation | Contains a reactive chloromethyl group for nucleophilic substitution on the Cp ring. | Synthesis of complexes with anchored picolinate (B1231196) ligands. nih.gov |
| [CpRu(η⁶-naphthalene)]PF₆ | Air-stable, readily available source of CpRu⁺ with a labile naphthalene ligand. | Synthesis of olefin, diazadiene, and phosphine (B1218219) complexes; catalyst precursor. acs.orgresearchgate.netfigshare.com |
| [CpRu(CH₃CN)₃]PF₆ | Highly reactive due to three labile acetonitrile ligands. | Synthesis of a wide variety of CpRu complexes through ligand substitution. mdpi.comacs.orgresearchgate.netwikipedia.org |
Synthesis of Substituted and Chiral Cyclopentadienyl Ligands
The development of substituted and chiral cyclopentadienyl ligands is crucial for fine-tuning the steric and electronic properties of ruthenium complexes and for their application in asymmetric catalysis. chimia.chrsc.orgacs.orgnih.gov
Substituted Cyclopentadienyl Ligands: The introduction of substituents onto the cyclopentadienyl ring can significantly impact the properties and reactivity of the resulting ruthenium complex. researchgate.net For instance, reactions between 6-substituted fulvenes and the hydride complex RuHCl(PPh₃)₃ can cleanly produce monosubstituted cyclopentadienyl ruthenium complexes of the type (η⁵-C₅H₄R)RuCl(PPh₃)₂. acs.org This reaction proceeds via hydride transfer to the exocyclic carbon of the fulvene. acs.org
Chiral Cyclopentadienyl Ligands: The synthesis of enantiomerically pure planar-chiral cyclopentadienyl-ruthenium complexes is of significant interest for asymmetric catalysis. chimia.chrsc.orgacs.orgnih.govoup.com One approach involves the use of unsymmetrically trisubstituted cyclopentadienes. rsc.orgoup.com For example, cationic ruthenium complexes with a trisubstituted cyclopentadienyl ligand bearing an ester group can serve as starting materials. rsc.org Hydrolysis of the ester to a carboxylic acid allows for the introduction of chiral auxiliaries or coordinating groups. rsc.org Enantiomerically pure samples of planar-chiral complexes can often be obtained through fractional crystallization of diastereomeric derivatives. rsc.org
Another strategy involves tethering a coordinating group from the cyclopentadienyl ligand to the ruthenium center, which can induce planar chirality. chimia.ch Furthermore, chiral cyclopentadienyl-phosphine bidentate ligands have been developed to prevent the rotation of the Cp ring and create a well-defined chiral environment around the metal. acs.org
The synthesis of these specialized ligands often involves multi-step sequences, but the resulting chiral ruthenium complexes have shown great promise as catalysts in enantioselective transformations, such as cycloisomerizations. chimia.chnih.gov
Preparation of Bis(cyclopentadienyl)ruthenium (Ruthenocene) and its Derivatives
Ruthenocene, (C₅H₅)₂Ru, is a fundamental sandwich compound and a key starting material for many other cyclopentadienylruthenium complexes. wikipedia.org Its synthesis was first reported in 1952 by Geoffrey Wilkinson. wikipedia.org
The original preparation involved the reaction of ruthenium(III) acetylacetonate (B107027) with an excess of cyclopentadienylmagnesium bromide. orgsyn.org A more common and higher-yielding method involves the reaction of sodium cyclopentadienide (B1229720) with ruthenium(III) chloride in a suitable solvent like tetrahydrofuran (B95107) or 1,2-dimethoxyethane. wikipedia.orgorgsyn.org The reaction mixture is typically heated for an extended period, and the product is isolated by sublimation. orgsyn.org
An alternative laboratory-scale synthesis involves the reaction of ruthenium(III) chloride hydrate (B1144303) with zinc dust and cyclopentadiene in ethanol. sfu.ca This method is considered more environmentally friendly and suitable for undergraduate chemistry laboratories. sfu.ca Industrial processes for producing substituted ruthenocenes, such as bis(alkylcyclopentadienyl) ruthenium, have also been developed. These often involve the treatment of ruthenium trichloride (B1173362) hydrate and a substituted cyclopentadiene with a reducing agent like magnesium or zinc powder in an alcohol solvent at low temperatures. google.com
Derivatives of ruthenocene can be prepared through various methods. One approach is the direct functionalization of the ruthenocene core. For example, ruthenocene can be lithiated using an alkyl-lithium reagent, and the resulting lithiated intermediate can then react with an electrophile to introduce a substituent. google.com Another method for synthesizing unsymmetrically substituted ruthenocenes involves the irradiation of [CpRu(η⁶-naphthalene)]⁺ in the presence of a substituted cyclopentadiene and a base. researchgate.net
| Synthetic Method for Ruthenocene | Ruthenium Source | Cyclopentadienyl Source | Reducing Agent | Typical Yield |
| Original Wilkinson Method | Ruthenium(III) acetylacetonate | Cyclopentadienylmagnesium bromide | - | ~20% orgsyn.org |
| Sodium Cyclopentadienide Method | Ruthenium(III) chloride | Sodium cyclopentadienide | - | 43-69% wikipedia.orgorgsyn.org |
| Zinc Reduction Method | Ruthenium(III) chloride hydrate | Cyclopentadiene | Zinc dust | - |
| Magnesium Reduction Method | Ruthenium(III) chloride hydrate | Substituted cyclopentadiene | Magnesium powder | >65% google.com |
Ligand Modification and Diversification in Cyclopentadienylruthenium Systems
Ligand modification and diversification are essential strategies for expanding the library of cyclopentadienylruthenium complexes and tailoring their properties for specific applications. This can be achieved through ligand substitution reactions on a pre-existing complex or by modifying a ligand that is already coordinated to the ruthenium center.
The versatile precursor [CpRu(CH₃CN)₃]PF₆ is a prime example of a complex that readily undergoes ligand substitution, allowing for the introduction of a wide variety of ligands. acs.org Similarly, the naphthalene ligand in [CpRu(η⁶-naphthalene)]PF₆ can be displaced to generate new complexes. researchgate.netfigshare.com For example, this precursor can react with chelating phosphines (P-P) to selectively form complexes of the type [CpRu(P-P)(MeCN)]PF₆. researchgate.net Stepwise reaction with different monodentate phosphines can lead to the formation of chiral-at-metal cations. researchgate.netfigshare.com
Modification of a coordinated ligand is another powerful tool. For instance, a complex containing a cyclopentadienyl ligand with a carboxylic acid group can be esterified with an alcohol bearing another coordinating group, such as a pyridine (B92270). rsc.org This creates a bidentate ligand in situ, where the newly introduced group can coordinate to the ruthenium center. The strength of this coordination can be influenced by the solvent and the nature of the tether connecting the cyclopentadienyl ring and the donor atom. rsc.org
These strategies for ligand modification and diversification provide chemists with the flexibility to fine-tune the steric and electronic environment around the ruthenium center, which is critical for controlling the reactivity and selectivity of these complexes in catalytic and other applications. nih.gov
Integration of Pendant Chelating Ligands (e.g., picolinates, sulfoxides)
The integration of pendant chelating ligands onto the cyclopentadienyl (Cp) ring of ruthenium complexes is a key strategy for modifying their steric and electronic properties, thereby influencing their reactivity and catalytic activity. This approach often involves the synthesis of functionalized cyclopentadienes prior to their coordination to the ruthenium center, or the derivatization of an already formed cyclopentadienyl complex. nih.gov
A versatile method for synthesizing cyclopentadienyl ruthenium half-sandwich complexes with tethered picolinate ligands utilizes the (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation as a common precursor. nih.gov Nucleophilic substitution of the chloride on this building block allows for the introduction of various functionalities. For instance, deprotonation of 2,6-pyridinedimethanol (B71991) with sodium hydride, followed by reaction with the precursor, yields a picolinate-anchored ether complex. nih.gov Similarly, carbon nucleophiles can be employed; the deprotonation of α-methyl pyridine with phenyllithium (B1222949) and subsequent reaction with the precursor forms a C-C bond, leading to a functionalized complex that can be further oxidized to the corresponding picolinate. nih.gov
Chiral sulfoxides can also be integrated as pendant chelating ligands. The synthesis of cyclopentadienylruthenium complexes bearing tethered chiral sulfoxides has been achieved through a multi-step sequence. beilstein-journals.org This process can involve the in-situ reduction of a sulfonyl chloride and trapping with a chiral auxiliary like (-)-menthol to produce a diastereomerically pure sulfinate ester. beilstein-journals.org Subsequent Grignard addition with a TMS-protected alkyne results in a stereospecific nucleophilic displacement with complete inversion of configuration at the sulfur center. beilstein-journals.org This methodology provides an efficient route to these chiral complexes without the use of toxic thallium salts. beilstein-journals.org The enantioselectivity of reactions catalyzed by such complexes can be influenced by the nature of the sulfoxide (B87167) ligand, with different aryl or alkyl substituents on the sulfur atom leading to varying degrees of success. beilstein-journals.org
The table below summarizes synthetic approaches to cyclopentadienylruthenium complexes with pendant picolinate and sulfoxide ligands.
| Ligand Type | Synthetic Precursor | Key Reaction Steps | Resulting Complex Type |
| Picolinate | (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation | Nucleophilic substitution with deprotonated pyridine derivatives (e.g., 2,6-pyridinedimethanol, α-methyl pyridine). nih.gov | Ruthenium half-sandwich complexes with tethered picolinate ligands. nih.gov |
| Sulfoxide | 4-methoxysulfonyl chloride and (-)-menthol | In-situ reduction, trapping with chiral auxiliary, Grignard addition with TMS-protected alkyne. beilstein-journals.org | Cyclopentadienylruthenium complexes with tethered chiral sulfoxides. beilstein-journals.org |
Incorporation of N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as significant ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form stable metal-carbon bonds. uliege.be The incorporation of NHC ligands into cyclopentadienylruthenium frameworks has led to the development of robust and catalytically active complexes. uliege.bersc.org
The synthesis of these complexes can be achieved through various routes. A common method involves the in-situ generation of the NHC from an imidazolium (B1220033) or imidazolinium salt in the presence of a base, followed by reaction with a ruthenium precursor such as [RuCl₂(p-cymene)]₂. uliege.be This approach offers a practical and efficient way to generate new NHC ruthenium precatalysts. uliege.be The steric and electronic properties of the NHC ligand can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring, which in turn influences the stability and reactivity of the resulting ruthenium complex. uliege.be
An interesting facet of NHC-ruthenium chemistry is the potential for cyclometalation, where the NHC ligand undergoes a C-H activation to form a chelating ligand. rsc.org For example, the reaction of Cp(IPr)RuCl (where Cp is pentamethylcyclopentadienyl and IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can lead to a C-C bond activation, resulting in a complex featuring an NHC-C(sp²) chelating ligand. rsc.org
The table below provides an overview of synthetic strategies for incorporating NHC ligands into cyclopentadienylruthenium complexes.
| Ruthenium Precursor | NHC Source | Key Reaction Conditions | Resulting Complex Type |
| [RuCl₂(p-cymene)]₂ | Imidazolium/Imidazolinium salts | In-situ generation of NHC with a base. uliege.be | NHC-ruthenium precatalysts. uliege.be |
| Cp*(IPr)RuCl | Pre-formed NHC ligand | Reaction leading to potential C-C bond activation. rsc.org | Cyclometalated NHC-ruthenium complexes. rsc.org |
Coordination of Phosphine Ligands (monodentate, bidentate, chiral)
Phosphine ligands are ubiquitous in cyclopentadienylruthenium chemistry, offering a high degree of tunability in terms of their steric and electronic properties. tandfonline.commdpi.comnih.gov The coordination of monodentate, bidentate, and chiral phosphine ligands to the ruthenium center can be achieved through various synthetic methods.
Monodentate Phosphine Ligands: The synthesis of cyclopentadienylruthenium complexes with monodentate phosphine ligands can be accomplished by reacting a suitable ruthenium precursor with the desired phosphine. tandfonline.com For example, the reaction of Ru(C₅H₅)(PPh₃)₂Cl with trimethylphosphine (B1194731) (PMe₃) in a less polar solvent like toluene (B28343) leads to the formation of Ru(C₅H₅)(PMe₃)₂Cl. tandfonline.com In more polar solvents, ionic complexes such as [Ru(C₅H₅)(PPh₃)₂(PMe₃)]PF₆ can be formed. tandfonline.com
Bidentate Phosphine Ligands: Bidentate phosphine ligands, which bind to the metal center through two phosphorus atoms, form more stable chelate complexes compared to their monodentate counterparts. csbsju.edu The reaction of a ruthenium precursor with a bidentate phosphine, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can lead to the formation of complexes like Ru(C₅H₅)(dppe)Cl. tandfonline.com The chelate effect contributes to the enhanced stability of these complexes. csbsju.edu
Chiral Phosphine Ligands: The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. nih.gov P-chiral phosphine ligands, where the chirality resides on the phosphorus atom, can be synthesized using phosphine-boranes as intermediates. nih.gov This method allows for the creation of conformationally rigid and electron-rich ligands that can induce high enantioselectivity in catalytic reactions. nih.gov The synthesis of ruthenium complexes with planar-chiral cyclopentadienyl-phosphine bidentate ligands has also been reported. researchgate.net
The following table summarizes the synthesis of cyclopentadienylruthenium complexes with different types of phosphine ligands.
| Ligand Type | Synthetic Approach | Example Precursors | Example Product |
| Monodentate | Ligand substitution reaction. tandfonline.com | Ru(C₅H₅)(PPh₃)₂Cl, PMe₃ | Ru(C₅H₅)(PMe₃)₂Cl |
| Bidentate | Chelation reaction. tandfonline.com | Ru(C₅H₅)(PPh₃)₂Cl, dppe | Ru(C₅H₅)(dppe)Cl |
| Chiral | Coordination of a pre-synthesized chiral phosphine. nih.govresearchgate.net | Ruthenium precursor, P-chiral phosphine | Chiral cyclopentadienylruthenium phosphine complex |
Synthesis of Bridging Ligand Systems (e.g., nitrosyl, alkylidene)
Bridging ligands play a crucial role in the chemistry of dinuclear and polynuclear cyclopentadienylruthenium complexes, influencing their structure, bonding, and reactivity. Nitrosyl (NO) and alkylidene ligands are two important classes of bridging ligands that have been incorporated into these systems.
Nitrosyl Bridged Complexes: The synthesis of nitrosyl-bridged ruthenium complexes often involves the reaction of a suitable ruthenium precursor with a source of nitric oxide. rsc.orgnih.gov These complexes can exhibit different bridging modes for the nitrosyl ligand. nih.gov The synthesis of new types of mono- and polynuclear ruthenium nitrosyl complexes is an active area of research, driven by their potential applications in NO generation and as photoactive materials. rsc.org
Alkylidene Bridged Complexes: Diruthenium complexes with bridging alkylidene ligands are of interest for their potential applications in catalysis and materials science. nih.govresearchgate.net The synthesis of these complexes can be achieved through various routes, including the reaction of a diruthenium precursor with an alkyne. nih.gov For instance, the reaction of a diruthenacyclopentenone with an excess of an alkyne can lead to the formation of novel diruthenium complexes with bridging hydrocarbyl ligands derived from the alkyne. nih.gov The bonding in these complexes can be complex, with the bridging ligand exhibiting different coordination modes to the two ruthenium centers. nih.gov
The table below outlines synthetic strategies for cyclopentadienylruthenium complexes with bridging nitrosyl and alkylidene ligands.
| Bridging Ligand | Synthetic Strategy | Key Features |
| Nitrosyl (NO) | Reaction of a ruthenium precursor with a nitric oxide source. rsc.orgnih.gov | Can exhibit various bridging modes; potential for photoinduced linkage isomerization. rsc.orgnih.gov |
| Alkylidene | Reaction of a diruthenium precursor with an alkyne. nih.gov | Forms stable dinuclear complexes; bridging ligand can adopt different coordination modes. nih.gov |
Design and Synthesis of Stereoselective Ligands (e.g., planar-chiral cyclopentadienyl, atropchiral cyclopentadienyl)
The design and synthesis of stereoselective ligands are central to the field of asymmetric catalysis. In the context of cyclopentadienylruthenium chemistry, the introduction of chirality into the cyclopentadienyl ligand itself has proven to be a powerful strategy for creating effective asymmetric catalysts.
Planar-Chiral Cyclopentadienyl Ligands: Planar chirality arises when a molecule has a plane of chirality but no center of chirality. In the case of cyclopentadienyl ligands, this is typically achieved by introducing different substituents on the Cp ring. A method for the synthesis of enantiopure planar-chiral cyclopentadienyl-ruthenium complexes involves the use of a trisubstituted cyclopentadiene with a removable chiral auxiliary, such as an (l)-menthyl group. rsc.org The reaction of the sodium salt of this cyclopentadiene with a ruthenium source yields a mixture of diastereomers that can be separated by fractional recrystallization. rsc.org These enantiopure complexes can then be used to synthesize more complex structures, such as binuclear complexes bridged by aromatic systems. rsc.orgrsc.org
The synthesis of ruthenium complexes with planar-chiral cyclopentadienyl-pyridine or -phosphine bidentate ligands has also been explored, further expanding the library of available chiral ligands. researchgate.net These ligands combine the planar chirality of the Cp ring with the chelating ability of a pyridine or phosphine donor, creating a well-defined chiral environment around the ruthenium center.
The table below highlights the key aspects of the design and synthesis of planar-chiral cyclopentadienylruthenium complexes.
| Chiral Ligand Type | Synthetic Approach | Key Features |
| Planar-Chiral Cyclopentadienyl | Use of a trisubstituted cyclopentadiene with a removable chiral auxiliary (e.g., (l)-menthyl group). rsc.org | Diastereomers are separated by fractional recrystallization to obtain enantiopure complexes. rsc.org |
| Planar-Chiral Cyclopentadienyl-Pyridine/Phosphine | Synthesis from enantiopure planar-chiral cyclopentadienyl precursors. researchgate.net | Combines planar chirality with a chelating donor group to create a defined chiral pocket. |
Coordination Chemistry and Structural Characterization of Cyclopentadienylruthenium Complexes
Hapticity and Coordination Modes of Cyclopentadienyl (B1206354) Ligands (e.g., η⁵, η³)
The concept of hapticity is central to understanding the bonding between a cyclopentadienyl ligand and a ruthenium center. It describes the number of contiguous atoms of the ligand that are coordinated to the metal. wikipedia.org In cyclopentadienylruthenium complexes, the most prevalent coordination mode is η⁵ (pentahapto), where all five carbon atoms of the cyclopentadienyl ring are bonded to the ruthenium atom, forming a stable "half-sandwich" structure. wikipedia.orglibretexts.org A classic example is the ruthenocene molecule, which features two η⁵-cyclopentadienyl ligands sandwiching a ruthenium atom. wikipedia.org
While the η⁵ mode is dominant due to its aromatic stability, the cyclopentadienyl ligand can exhibit lower hapticities, most notably η³ (trihapto). This change in hapticity, often referred to as "ring slippage," is a crucial mechanistic step in many catalytic reactions. wikipedia.org The transformation from an η⁵ to an η³ coordination opens up a coordination site on the ruthenium center, allowing for the binding of a substrate molecule. wikipedia.org For instance, in certain substitution reactions, an η⁵-cyclopentadienyl ligand can convert to an η³-cyclopentadienyl ligand to accommodate an incoming two-electron donor ligand. wikipedia.org The synthesis and characterization of stable η³-coordinated cyclopentadienylruthenium complexes, such as [CpRu(PPh₃)(η³-CH₂C₂H₃)] and [CpRu(PPh₃)(η³-CH₂C₆H₅)], have been reported, providing valuable insights into these bonding modes. whiterose.ac.ukcore.ac.ukwhiterose.ac.uk
Advanced Structural Characterization Techniques
A comprehensive understanding of the three-dimensional arrangement of atoms in cyclopentadienylruthenium complexes is paramount for rationalizing their reactivity and designing new catalysts. This is achieved through a combination of powerful analytical techniques.
Numerous cyclopentadienylruthenium complexes have been characterized by single-crystal X-ray diffraction. For example, the structure of (η⁵-C₅H₅)Ru(η⁶-biphenyl) has been determined, revealing the η⁵ coordination of the cyclopentadienyl ligand and the η⁶ coordination of the biphenyl (B1667301) ligand. mdpi.com In complexes with sterically demanding pentaarylcyclopentadienyl ligands, X-ray analysis has been crucial in understanding the impact of steric hindrance on the coordination environment of the ruthenium center. nih.gov The crystal structure of a ruthenium complex with a tethered picolinate (B1231196) ligand, for instance, demonstrated the intramolecular bidentate coordination of the picolinate to the cyclopentadienyl ruthenium fragment. nih.gov
Interactive Table: Selected Crystallographic Data for Cyclopentadienylruthenium Complexes
| Compound | Ru-Cp(centroid) Distance (Å) | Ru-Arene(centroid) Distance (Å) | Key Structural Feature |
| [RuCp(1,3,5-C₆H₃(SPr)₃)][FSA] | 1.82 | 1.71 | Sandwich complex with tris(propylthio)benzene ligand. acs.org |
| [Ru₂Cp₂(μ-1,3,5-C₆H₃(SMe)₃)₂(CH₃CN)₂][PF₆]₂ | Not applicable | Not applicable | Dinuclear complex with bridging tris(methylthio)benzene ligands. acs.org |
| (η⁵-3,5-di-tert-butylpyrazolato)(η⁵-pentamethylcyclopentadienyl)ruthenium(II) | Not reported | Not applicable | Pseudo-metallocene structure with η⁵-coordinated pyrazolato and pentamethylcyclopentadienyl ligands. wayne.edu |
| (η⁵-C₅H₅)Ru(η⁶-biphenyl) | Not reported | Not reported | The ruthenium atom is shifted toward the larger benzene (B151609) ring. mdpi.com |
While X-ray crystallography provides a static picture in the solid state, spectroscopic techniques offer invaluable information about the structure and dynamics of complexes in solution. slideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing cyclopentadienylruthenium complexes. researchgate.netlibretexts.org The protons on the cyclopentadienyl ring typically exhibit a characteristic singlet in the ¹H NMR spectrum, with its chemical shift being sensitive to the electronic environment of the ruthenium center. acs.org For instance, in a series of mixed-sandwich type ruthenium complexes, the Cp protons in a complex with the strongly σ-donating 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn) ligand appeared at a significantly upfield chemical shift compared to other examples, indicating enhanced π-basicity at the ruthenium center. acs.org NMR is also instrumental in studying dynamic processes, such as changes in hapticity or ligand exchange. whiterose.ac.ukcore.ac.ukwhiterose.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of certain functional groups and for probing the electronic properties of the metal center. slideshare.netnih.gov In cyclopentadienylruthenium carbonyl complexes, the stretching frequency of the CO ligand (ν(CO)) provides a direct measure of the electron density at the ruthenium center. More electron-donating ancillary ligands lead to increased back-bonding from the ruthenium to the CO ligand, resulting in a lower ν(CO) stretching frequency. nih.gov The IR spectra of cyclopentadienylruthenium complexes with varying ancillary ligands show distinct bands that can be correlated with their electronic nature. nih.gov
Interactive Table: Spectroscopic Data for Selected Cyclopentadienylruthenium Complexes
| Compound | ¹H NMR (Cp, ppm) | IR (ν(CO), cm⁻¹) | Notes |
| [RuCp(Me₃tacn)]⁺ | 3.77 (in CDCl₃) | Not applicable | The upfield shift of Cp protons indicates high electron density at the Ru center due to the σ-donating Me₃tacn ligand. acs.org |
| [RuCpArBr(CO)₂] | Not reported | Similar values | Despite varying steric effects of the Ar groups, the electronic character remains largely the same as reflected in similar CO stretches. nih.gov |
| [RuCpL²][PF₆] | 5.34 | Not reported | L² = 1,3,5-C₆H₃(SMe)₃. acs.org |
Influence of Electronic and Steric Effects of Ancillary Ligands on Ruthenium Coordination
The ligands attached to the [CpRu] fragment, often termed ancillary ligands, play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing its reactivity and coordination behavior. wikipedia.orgnih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of ancillary ligands directly impacts the electron density at the ruthenium atom. rsc.org Strongly σ-donating ligands, such as N-heterocyclic carbenes (NHCs) or certain phosphines, increase the electron density on ruthenium, which can enhance its nucleophilicity and stabilize higher oxidation states. acs.org Conversely, π-accepting ligands like carbon monoxide or isonitriles decrease the electron density at the metal center. These electronic perturbations are reflected in spectroscopic data, such as the ν(CO) frequencies in IR spectra and the chemical shifts in NMR spectra. nih.govacs.org
Steric Effects: The size and bulkiness of ancillary ligands exert significant steric influence around the ruthenium center. nih.govmdpi.com Sterically demanding ligands, such as pentaarylcyclopentadienyls or bulky phosphines, can create a crowded coordination sphere. nih.gov This steric hindrance can protect the metal center from unwanted reactions, influence the coordination number, and direct the regioselectivity of catalytic transformations. nih.govresearchgate.net For instance, the use of sterically hindered cyclopentadienyl ligands has been shown to stabilize coordinatively unsaturated ruthenium complexes that would otherwise be inaccessible. researchgate.net
Hemilabile Ligand Behavior in Cyclopentadienylruthenium Systems
Hemilabile ligands are hybrid ligands that possess two or more different donor atoms with varying coordination strengths to the metal center. rug.nlwwu.edu In the context of cyclopentadienylruthenium chemistry, these ligands can reversibly bind and dissociate one of their donor atoms, creating a vacant coordination site for catalysis while the other, more strongly bound donor, keeps the ligand attached to the metal, preventing complete dissociation. acs.orgnih.gov
This "opening and closing" of a coordination site is a key feature that can enhance catalytic activity. acs.org For example, a ligand with a strongly donating phosphine (B1218219) or NHC group and a weakly coordinating ether or amine functionality can be employed. acs.orgnih.gov The stronger donor ensures the stability of the complex, while the weaker donor can dissociate to allow substrate binding. acs.orgnih.gov The hemilability of hybrid ligands provides a mechanism for fine-tuning the electronic and steric environment at the ruthenium center during a catalytic cycle. acs.orgnih.gov
Computational Analysis of Metal-Ligand and Metal-Metal Bonding Interactions
Density Functional Theory (DFT) and other computational methods have become indispensable tools for gaining deeper insights into the electronic structure and bonding within cyclopentadienylruthenium complexes. researchgate.net These calculations can provide information that is often difficult or impossible to obtain experimentally.
Computational studies can be used to:
Analyze Metal-Ligand Bonding: DFT calculations can quantify the nature of the bond between the ruthenium center and the cyclopentadienyl ligand, as well as with ancillary ligands. This includes dissecting the contributions of σ-donation and π-back-bonding. researchgate.net
Predict Molecular Geometries: Theoretical calculations can predict the stable geometries of complexes, which can be compared with experimental data from X-ray crystallography. mdpi.com
Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, computational chemistry can help to map out the pathways of reactions involving cyclopentadienylruthenium complexes.
Understand Spectroscopic Properties: DFT can be used to calculate spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, aiding in the interpretation of experimental spectra. mdpi.com
For instance, DFT calculations have been employed to investigate the relative energies of different tautomers in osmium complexes, providing insights that are applicable to analogous ruthenium systems. illinois.edu Furthermore, computational studies have been used to rationalize the nature of bonding and the effect of different substituents on the structural and electronic properties of cyclopentadienylruthenium complexes containing ferrocenylselenolates. researchgate.net
Catalytic Applications of Cyclopentadienylruthenium Complexes
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Cyclopentadienylruthenium complexes catalyze a diverse range of these reactions, enabling the efficient assembly of complex molecular architectures.
Cyclopentadienylruthenium catalysts are effective in promoting the cycloisomerization of enynes, which are valuable transformations for constructing cyclic compounds in an atom-economical manner. Current time information in อำเภอเมืองชัยภูมิ, TH. A notable application is the redox bicycloisomerization of thieme-connect.comnih.gov- and thieme-connect.comacs.org-enynes to form intricate [3.1.0] and [4.1.0] bicyclic structures. Current time information in อำเภอเมืองชัยภูมิ, TH.drugfuture.com
An advancement in this area is the development of asymmetric redox bicycloisomerization using a cyclopentadienylruthenium catalyst featuring a tethered chiral sulfoxide (B87167). drugfuture.comchemrxiv.org This catalytic system has been successfully employed to synthesize enantiomerically enriched [3.1.0] bicycles that contain vicinal quaternary centers from thieme-connect.comnih.gov-enynes. drugfuture.comchemrxiv.org The reaction demonstrates high levels of enantioinduction even when using racemic substrates containing a propargyl alcohol, a feature that initially complicates the stereochemical outcome. drugfuture.com Mechanistic studies have revealed that the choice of solvent significantly impacts the reaction's selectivity; for instance, a strong matched/mismatched effect was noted in tetrahydrofuran (B95107), whereas high product enantiomeric ratios were achieved in acetone (B3395972) regardless of the substrate's enantiomer. drugfuture.comchemrxiv.org The CpRu(MeCN)₃PF₆-catalyzed variant of enyne cycloisomerization is particularly noteworthy as it proceeds at room temperature and exclusively yields 1,4-dienes, tolerating sensitive functional groups like free alcohols and ketones. Current time information in อำเภอเมืองชัยภูมิ, TH. This reactivity is attributed to a mechanism involving the formation of a ruthenacyclopentene intermediate, which differs from the hydrometallation pathway of palladium-catalyzed versions. Current time information in อำเภอเมืองชัยภูมิ, TH.
Table 1: Asymmetric Redox Bicycloisomerization of a thieme-connect.comnih.gov-Enyne
| Catalyst | Substrate | Product | Solvent | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|---|
| CpRu with tethered chiral sulfoxide | Racemic thieme-connect.comnih.gov-enyne with propargyl alcohol | Enantioenriched [3.1.0] bicycle | Acetone | 98.5:1.5 | drugfuture.com |
While not primarily known for olefin metathesis, cyclopentadienylruthenium complexes are highly valuable catalysts for cycloaddition reactions, which provide efficient pathways to cyclic and polycyclic systems. rsc.orgcaltech.edu
[2+2] Cycloaddition: Neutral chiral cyclopentadienyl (B1206354) Ru(II)Cl complexes have been designed for enantioselective [2+2] cycloadditions. researchgate.net These catalysts, based on an atropchiral cyclopentadienyl ligand, exhibit excellent reactivity and enantioselectivity in the reaction between bicyclic alkenes and alkynes to form strained chiral cyclobutenes, with catalyst loadings as low as 1 mol%. researchgate.net A significant finding is the strong effect of the counterion; a bound chloride anion renders the catalyst highly enantioselective, whereas the corresponding cationic complex is unselective. researchgate.net
[2+2+2] Cycloaddition: This reaction, also known as alkyne trimerization when three alkyne units are involved, is a powerful, atom-economical method for synthesizing polysubstituted benzene (B151609) derivatives and other six-membered rings. caltech.edualfa-chemistry.comnih.gov The Cp*RuCl(cod) catalyst, for example, allows 1,6-diynes to react chemoselectively with monoalkynes at ambient temperature to produce bicyclic benzene derivatives in good yields. rsc.org This catalytic system is compatible with a wide variety of functional groups, including esters, ketones, nitriles, and alcohols. rsc.org The generally accepted mechanism for transition-metal-catalyzed [2+2+2] cycloadditions involves the oxidative coupling of two unsaturated molecules to form a metallacyclopentadiene intermediate, which then incorporates the third unsaturated partner to form the six-membered ring. nih.govacs.org
Table 2: Cycloaddition Reactions Catalyzed by Cyclopentadienylruthenium Complexes
| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Enantioselective [2+2] Cycloaddition | Chiral neutral CpˣRu(II)Cl | Bicyclic alkene, Alkyne | Chiral cyclobutene | High enantioselectivity; Strong counterion effect | researchgate.net |
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) has become a pivotal reaction for the synthesis of 1,2,3-triazoles, serving as a complementary method to the more established copper-catalyzed "click" reaction (CuAAC). nih.gov The key distinction lies in the regioselectivity: while CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, RuAAC, particularly when catalyzed by pentamethylcyclopentadienylruthenium chloride ([Cp*RuCl]) complexes, selectively yields the 1,5-disubstituted regioisomers. nih.gov
Catalysts such as CpRuCl(PPh₃)₂ and CpRuCl(COD) are highly effective for the reaction between primary or secondary azides and terminal alkynes, affording 1,5-disubstituted triazoles. A significant advantage of the RuAAC is its tolerance for internal alkynes, which allows for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov The reaction mechanism is believed to proceed through the oxidative coupling of the azide (B81097) and alkyne to form a six-membered ruthenacycle intermediate, followed by rate-determining reductive elimination to yield the triazole product. This pathway contrasts with the acetylide mechanism of CuAAC and explains the different regiochemical outcome.
While cyclopentadienylruthenium catalysts are strongly directing toward the 1,5-isomer, certain ruthenium complexes lacking the Cp ligand have been shown to selectively produce 1,4-disubstituted triazoles. acs.org For instance, the complex RuH(η²-BH₄)(CO)(PCy₃)₂ is an effective catalyst for the formation of 1,4-isomers from terminal alkynes and azides. The mechanism in this case proceeds through a Ru-acetylide intermediate, which is distinct from the ruthenacycle pathway of CpRu-catalyzed reactions.
Table 3: Regioselectivity in Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
| Catalyst Type | Predominant Product | Substrate Scope | Mechanistic Intermediate | Reference(s) |
|---|---|---|---|---|
| [CpRuCl] complexes (e.g., CpRuCl(COD)) | 1,5-Disubstituted 1,2,3-triazole | Terminal and internal alkynes | Six-membered ruthenacycle | nih.gov |
Cyclopentadienylruthenium complexes are involved in carbon-carbon bond-forming reactions that are related to aldol (B89426) condensations, particularly through transfer hydrogenation catalysis. These processes, often termed hydrohydroxyalkylations, merge the concepts of transfer hydrogenation and carbonyl addition. In these reactions, an alcohol serves as both the hydrogen donor and the pro-nucleophile, while a π-unsaturated compound acts as the electrophile. Ruthenium catalysts facilitate the conversion of lower alcohols into higher alcohols through this C-C bond construction method.
For example, ruthenium(0) catalysts can mediate the reaction of vicinal diols with acrylates to form spiro-γ-butyrolactones. This transformation occurs via transient oxaruthenacycles. Similarly, vicinal diols can transfer hydrogen to conjugated dienes in the presence of a ruthenium(0) catalyst, generating diones that then undergo oxidative coupling with the diene. The resulting intermediate engages in an intramolecular allylruthenation to yield formal [4+2] cycloaddition products as single diastereomers. These reactions represent a redox-neutral approach where the redistribution of hydrogen is coupled with the formation of a new C-C bond.
Cyclopentadienylruthenium complexes have proven to be effective catalysts for synthetically important allylic rearrangements, including decarboxylative allylations that function as equivalents of the Carroll rearrangement.
The bipyridyl(pentamethylcyclopentadienyl)ruthenium chloride complex, Cp*Ru(bpy)Cl, efficiently catalyzes the formal sigmatropic rearrangement of allyl β-ketoesters to produce γ,δ-unsaturated ketones. This transformation proceeds under mild conditions through the formation of π-allyl ruthenium intermediates. The decarboxylation of the β-ketocarboxylate generates an enolate nucleophile, which then selectively attacks the more substituted terminus of the ruthenium-π-allyl electrophile. This method effectively serves as an allylation of nonstabilized ketone enolates.
Furthermore, the first ruthenium-catalyzed enantioselective Carroll rearrangement has been developed using the cationic complex [CpRu(CH₃CN)₃][PF₆] in combination with chiral pyridine (B92270) imine ligands. nih.gov This system catalyzes the transformation of various cinnamyl esters into γ,δ-unsaturated ketones with good yields and enantioselectivities (up to 80% ee). nih.gov The reaction exhibits high regioselectivity, favoring the branched product over the linear one. nih.gov This catalytic approach represents a significant advance, enabling enantioselective C-C bond formation through an allylic rearrangement that was traditionally reliant on thermal conditions or other metals like palladium.
Table 4: CpRu-Catalyzed Asymmetric Carroll Rearrangement of a Cinnamyl Ester
| Catalyst System | Substrate | Product Type | Conversion | Enantiomeric Excess (ee) | Branched/Linear Ratio | Reference |
|---|
Hydrogenation and Transfer Hydrogenation Reactions
Ruthenium complexes, including those with cyclopentadienyl ligands, are renowned for their catalytic activity in hydrogenation and transfer hydrogenation reactions. Transfer hydrogenation, in particular, offers a practical alternative to using high-pressure molecular hydrogen, instead employing readily available hydrogen donor molecules like 2-propanol.
(η⁶-Arene)ruthenium(II) complexes have been widely studied as catalysts for the transfer hydrogenation of a variety of ketones to their corresponding secondary alcohols, often with high conversions. For example, the complex [Ru(η⁶-p-cymene)(Cl)(L)], where L is a monoanionic 2-naphthylazo-p-methylphenolate ligand, is an efficient and recyclable catalyst for the reduction of a range of aliphatic and aromatic ketones in the presence of 2-propanol and a base like KOH. This system effectively reduces acetophenone, benzophenone, and various cyclic ketones with excellent conversions (up to 99.5%).
The development of asymmetric transfer hydrogenation has been a significant achievement, and various chiral ruthenium complex catalysts are available for this purpose. These reactions are crucial for the synthesis of enantiomerically enriched alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. The efficiency of these catalytic systems is often attributed to the cooperative action between the metal center and the ligand.
Hydrogenation of Unsaturated Organic Compounds (e.g., olefins, ketones, aldehydes)
Cyclopentadienylruthenium complexes are highly effective catalysts for the hydrogenation of various unsaturated functionalities. This includes the reduction of carbon-carbon double bonds in olefins and carbon-oxygen double bonds in ketones and aldehydes. The catalytic cycle typically involves the formation of a ruthenium hydride species, which then transfers hydrogen to the unsaturated substrate.
Water-soluble ruthenium cyclopentadienyl complexes, such as those incorporating the 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) ligand, have been developed for the selective hydrogenation of α,β-unsaturated substrates in aqueous media. For instance, in the transfer hydrogenation of benzylidene acetone using sodium formate (B1220265) as the hydrogen source, ruthenium(II)-arene complexes with PTA-derived ligands have demonstrated high activity, selectively producing the saturated ketone. rsc.org
The efficiency of these catalytic systems can be seen in the transfer hydrogenation of various ketones to their corresponding alcohols. Using catalysts like [(p-cymene)RuCl₂]₂ with a 2,2′-bibenzimidazole ligand in 2-propanol, a broad range of ketones, including those with methyl, halogen, and trifluoromethoxy substituents, can be reduced to secondary alcohols in good to excellent yields. uu.nl Similarly, ruthenium pincer complexes have shown high efficiency in the transfer hydrogenation of ketones and aldehydes. researchgate.net The hydrogenation of aldehydes and ketones to primary and secondary alcohols, respectively, is a fundamental transformation, and ruthenium catalysts provide a reliable method for achieving this, often under mild conditions. researchgate.netresearchgate.netmdpi.com
Table 1: Hydrogenation of Ketones Catalyzed by Cyclopentadienylruthenium and Related Complexes
| Substrate | Catalyst System | H₂ Source | Product | Yield (%) | Reference |
| Acetophenone | [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 2-Propanol | 1-Phenylethanol | 95 | uu.nl |
| 4'-Chloroacetophenone | [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 2-Propanol | 1-(4-Chlorophenyl)ethanol | 92 | uu.nl |
| 4'-Methylacetophenone | [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 2-Propanol | 1-(p-Tolyl)ethanol | 96 | uu.nl |
| 2-Acetonaphthone | [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 2-Propanol | 1-(Naphthalen-2-yl)ethanol | 90 | uu.nl |
| Benzylidene acetone | [Ru(η⁶-p-cymene)(CAP)Cl]PF₆ | Sodium Formate | 4-Phenyl-2-butanone | 99.4 | rsc.org |
Racemization of Alcohols for Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution (DKR) is a powerful strategy for synthesizing enantiomerically pure compounds from racemates, with a theoretical maximum yield of 100%. Current time information in อำเภอเมืองชัยภูมิ, TH. This process combines the kinetic resolution of a racemic mixture, typically enzymatic, with the in situ racemization of the slower-reacting enantiomer. Cyclopentadienylruthenium complexes are among the most effective catalysts for the racemization of secondary alcohols, a key step in DKR. nih.govacs.org
The mechanism of racemization generally proceeds through a reversible hydrogen transfer process. nih.gov The ruthenium catalyst facilitates the dehydrogenation of the alcohol to form a ketone and a ruthenium hydride species; subsequent re-hydrogenation of the prochiral ketone produces the racemic alcohol. nih.gov Activation of the precatalyst is often required, either by heating or through the addition of a base. acs.orgnih.gov
Several types of cyclopentadienylruthenium complexes have been successfully employed in DKR. The Shvo catalyst, a diruthenium complex, dissociates upon heating to form the active monomeric species. nih.gov A significant advancement came with the development of aminocyclopentadienyl ruthenium complexes, which can catalyze the racemization of a wide variety of secondary alcohols at room temperature. acs.orgabo.fi These catalysts are compatible with lipases like Candida antarctica lipase (B570770) B (CAL-B) and acyl donors such as isopropenyl acetate (B1210297) for the enantioselective acylation step. Current time information in อำเภอเมืองชัยภูมิ, TH.abo.fi This compatibility has enabled the successful DKR of simple alcohols, allylic alcohols, diols, and other functionalized alcohols, affording chiral acetates in high yields and excellent enantiomeric excess (ee). abo.fimdpi.com
Table 2: Dynamic Kinetic Resolution of Secondary Alcohols using Cyclopentadienylruthenium Catalysts
| Alcohol Substrate | Ruthenium Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |
| 1-Phenylethanol | Aminocyclopentadienyl Ru Complex (4) | Novozym 435 | Isopropenyl acetate | >96 | 99 | Current time information in อำเภอเมืองชัยภูมิ, TH.abo.fi |
| 1-(1-Naphthyl)ethanol | Aminocyclopentadienyl Ru Complex (4) | Novozym 435 | Isopropenyl acetate | >96 | 99 | Current time information in อำเภอเมืองชัยภูมิ, TH. |
| (S)-4-Phenyl-2-butanol | Aminocyclopentadienyl Ru Complex (7) | Lipase | Isopropenyl acetate | High | High | acs.org |
| 1-Indanol | Dicarbonylchloro(pentabenzylcyclopentadienyl)ruthenium | CAL-B | Isopropenyl acetate | 99 | >99 | mdpi.com |
| 1-(Furan-2-yl)ethanol | Dicarbonylchloro(pentabenzylcyclopentadienyl)ruthenium | CAL-B | Isopropenyl acetate | 99 | >99 | mdpi.com |
Carbon-Hydrogen (C-H) Activation and Functionalization Reactions
The direct functionalization of otherwise inert C–H bonds is a central goal in modern organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgyoutube.com Ruthenium complexes, including those with cyclopentadienyl ligands, have emerged as powerful catalysts for a variety of C–H activation and functionalization reactions. rsc.orgnih.gov
The catalytic cycle often involves a concerted metalation-deprotonation (CMD) pathway, particularly for late transition metals in higher oxidation states like Ru(II). nih.gov This mechanism is frequently facilitated by a directing group on the substrate that coordinates to the metal center, positioning it for C–H bond cleavage. rsc.org
A notable example involves the [Cp*RuCl]₄ complex, which catalyzes the gem-hydrogenation of 1,3-enynes bearing a propargylic ether. youtube.com This transformation proceeds through a ruthenium carbene intermediate that subsequently undergoes an intramolecular C–H insertion into a primary C–H bond of the ether to form a tetrahydrofuran derivative. youtube.com Kinetic isotope effect studies confirmed that the C–H insertion is the rate-determining step. youtube.com Ruthenium-catalyzed C–H functionalization has been applied to various transformations, including arylation, alkenylation, and annulation reactions, demonstrating the broad utility of these catalytic systems. rsc.org
Other Significant Catalytic Transformations
Beyond the aforementioned applications, cyclopentadienylruthenium complexes catalyze a range of other important organic reactions.
Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced. rsc.org Certain ruthenium complexes containing cyclopentadienyl-type ligands have been found to catalyze the bimolecular disproportionation of aldehydes to form esters (the Tishchenko reaction). nih.gov The reaction follows the stoichiometry 2RCHO → RCOOCH₂R.
Specifically, the dinuclear ruthenium complex [(C₄Ph₄COHOCC₄Ph₄)(μ-H)][(CO)₄Ru₂], in the presence of a catalytic amount of formic acid, efficiently catalyzes this transformation for a variety of aliphatic and aromatic aldehydes. nih.gov The reaction is characterized by high efficiency, with initial turnover frequencies reaching 5000 h⁻¹, high conversions, and excellent selectivity under mild conditions. nih.gov Kinetic studies suggest a mechanism where the rate is dependent on the square root of the catalyst concentration, indicating that a monomeric species derived from the dinuclear precursor is the active catalyst. nih.gov
The isomerization of allylic alcohols into the corresponding saturated aldehydes or ketones is an atom-economical transformation catalyzed with high efficiency by cyclopentadienylruthenium complexes. nih.govuni-rostock.deresearchgate.net This redox isomerization is a valuable synthetic tool, particularly for accessing carbonyl compounds from readily available allylic alcohols. organic-chemistry.org
Water-soluble complexes such as RuCp(OH₂)(PTA)₂ have proven to be highly active catalysts for the isomerization of a variety of branched allylic alcohols in aqueous media. nih.govuni-rostock.de For example, the isomerization of trans-1,3-diphenyl-2-propen-1-ol (B1630848) to propiophenone (B1677668) catalyzed by this complex exhibits a high turnover number (TON) of 200. nih.gov The catalytic activity can be tuned by modifying the ancillary ligands; for instance, variation of the carbon-chain length in didentate phosphine (B1218219) ligands attached to a RuCpCl fragment shows a trend in catalytic activity for the isomerization of 3-buten-2-ol (B146109) to butanone. researchgate.net Furthermore, the use of chiral ligands allows for asymmetric isomerization via dynamic kinetic resolution, as demonstrated in a concise synthesis of muscone. abo.fi
Table 3: Isomerization of Allylic Alcohols Catalyzed by Cyclopentadienylruthenium Complexes
| Substrate | Catalyst | Product | TON | TOF (h⁻¹) | Reference |
| trans-1,3-Diphenyl-2-propen-1-ol | RuCp(OH₂)(PTA)₂ | Propiophenone | 200 | 40 (at 5h) | nih.gov |
| α-Vinylbenzyl alcohol | RuCp(OH₂)(PTA)₂ | Propiophenone | - | 12.4 (at 4h) | uni-rostock.de |
| Cinnamyl alcohol | RuCp(OH₂)(PTA)₂ | Hydrocinnamaldehyde | - | 3.3 (at 4h) | uni-rostock.de |
| 3-Buten-2-ol | [RuCpCl(dppp)] | Butanone | - | High rate | researchgate.net |
Cyclopentadienylruthenium complexes, particularly pentamethylcyclopentadienyl (Cp*) derivatives, are effective catalysts for Atom Transfer Radical Addition (ATRA) reactions. ATRA involves the addition of a halogenated organic compound across a C=C double bond, a process that forms a new carbon-carbon bond and a carbon-halogen bond. The mechanism involves the reversible transfer of a halogen atom from the organic halide to the Ru(II) complex, generating a Ru(III)-halide species and a carbon-centered radical. This radical then adds to the olefin, and the resulting radical abstracts the halogen back from the Ru(III) species to furnish the product and regenerate the Ru(II) catalyst.
In some cases, ruthenium complexes can also catalyze dehalogenation reactions, specifically hydrodehalogenation, where a C-X bond is replaced by a C-H bond. A simple and efficient Ru(II)-catalyzed transfer hydrodehalogenation of various aromatic halides and α-haloesters has been reported using 2-propanol as the hydride source, although this specific example utilized a p-cymene (B1678584) arene ligand instead of a cyclopentadienyl ligand. nih.govacs.org Research has also characterized a cyclopentadienylruthenium(IV) intermediate in the dehydrohalogenation of 3-bromocyclohexene, indicating the involvement of CpRu species in such transformations.
Catalytic Reduction of Carbon Dioxide (research potential)
The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into valuable chemicals and fuels is a paramount goal in sustainable chemistry. Cyclopentadienylruthenium (Cp-Ru) complexes have emerged as promising catalysts in this field due to the electronic versatility and stability of the Cp-Ru fragment, which can be fine-tuned through the modification of ancillary ligands. Research into these complexes explores various reduction pathways, including electrochemical and chemical hydrogenation, to convert CO₂ into products such as carbon monoxide (CO), formic acid (HCOOH), and methanol (B129727) (CH₃OH).
The research potential of Cp-Ru complexes lies in their ability to activate the inert CO₂ molecule under relatively mild conditions. The catalytic cycle typically involves the binding of CO₂ to a reduced, electron-rich ruthenium center, followed by a series of proton and electron transfer steps to yield the desired product. The specific outcome of the reduction is highly dependent on the catalyst's ligand sphere, the reaction conditions, and the reducing agents employed.
Detailed Research Findings
Scientific investigations have demonstrated the viability of Cp-Ru catalysts in multiple CO₂ reduction schemes. A notable area of research is the electrochemical reduction of CO₂, where an external potential is used to drive the reaction.
Another major avenue of research is the hydrogenation of CO₂ using H₂ as the reductant, which can lead to more highly reduced products like formic acid and methanol. While much of the foundational work has been done with related ruthenium-phosphine complexes, the principles are applicable to the development of Cp-Ru systems. For instance, the direct hydrogenation of CO₂ to methanol has been achieved using a single homogeneous ruthenium complex containing a tripodal phosphine ligand. acs.org The proposed mechanism involves several stages: the hydrogenation of CO₂ to formic acid, the subsequent hydrogenation of formic acid to formaldehyde (B43269) (HCHO), and finally, the hydrogenation of formaldehyde to methanol. acs.orgnih.gov
The catalytic cycle for hydrogenation typically involves the heterolytic cleavage of H₂ by the ruthenium complex to form a hydride species. This ruthenium-hydride intermediate is key to the reduction process. The CO₂ molecule can insert into the Ru-H bond, forming a ruthenium-formate species. nih.gov From this intermediate, formic acid can be released, or it can undergo further reduction within the coordination sphere of the ruthenium catalyst to eventually yield methanol. nih.gov The development of Cp-Ru complexes capable of performing these sequential hydrogenation steps efficiently represents a significant area of ongoing research. rsc.org
The following tables summarize key findings in the catalytic reduction of CO₂ using representative ruthenium complexes, illustrating the performance and potential of these systems.
Table 1: Electrochemical CO₂ Reduction by a Cyclopentadienylruthenium Complex
| Catalyst | Method | Solvent | Product | Key Finding |
|---|
Table 2: Performance of Homogeneous Ruthenium Catalysts in CO₂ Hydrogenation
| Catalyst System | Reductant | Product(s) | Turnover Number (TON) | Turnover Frequency (TOF) |
|---|---|---|---|---|
| Ru-Triphos Complex | H₂ | Methanol | >1000 | ~100 h⁻¹ (initial) |
| [Ru(p-cymene)Cl₂]₂ / dppm | H₂ / DBU | Formic Acid | Up to 1,960,000 | Up to 400,000 h⁻¹ |
Note: Data in Table 2 are for illustrative, non-Cp ruthenium systems to show the research potential and established benchmarks in the field for formic acid and methanol production. nih.govkaust.edu.sa
The research potential in this area is substantial. Future work will likely focus on designing novel cyclopentadienylruthenium complexes with tailored ancillary ligands to improve catalyst stability, activity, and selectivity for a specific desired product. By modifying the electronic and steric properties of the catalyst, it may be possible to control the reaction pathway to favor the production of CO, formic acid, or methanol, thereby converting CO₂ into a valuable C1 feedstock for the chemical industry. rsc.org
Mechanistic and Theoretical Investigations of Cyclopentadienylruthenium Catalysis
Advanced Computational Chemistry Approaches
Computational chemistry has emerged as an indispensable tool for elucidating the complex mechanisms of cyclopentadienylruthenium-catalyzed reactions. A variety of sophisticated theoretical methods have been employed to model these systems with a high degree of accuracy.
Density Functional Theory (DFT) is the most widely used computational method in this field. Its favorable balance of computational cost and accuracy makes it well-suited for studying the large and complex molecules often involved in catalysis. DFT calculations have been instrumental in mapping out potential energy surfaces, identifying and characterizing intermediates and transition states, and calculating reaction barriers. nih.gov For instance, DFT has been successfully applied to investigate the mechanisms of alcohol racemization, azide-alkyne cycloadditions, and enyne cycloisomerizations catalyzed by cyclopentadienylruthenium complexes. These studies have provided detailed energetic profiles of the catalytic cycles, corroborating and complementing experimental findings.
Møller-Plesset (MP2) perturbation theory offers a higher level of theory by incorporating electron correlation effects more explicitly than standard DFT functionals. fiveable.mewikipedia.org While computationally more demanding, MP2 calculations can provide more accurate energies and descriptions of molecular properties, particularly for systems where electron correlation plays a crucial role. fiveable.me In the context of cyclopentadienylruthenium catalysis, MP2 methods are often used as a benchmark to validate the results obtained from DFT calculations, ensuring the reliability of the computed mechanistic pathways. wikipedia.org
Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in molecules, offering deep insights into the nature of chemical bonds and intermolecular interactions. uni-muenchen.denih.gov By examining the topological features of the electron density, such as bond critical points, QTAIM can characterize the strength and nature of metal-ligand bonds and non-covalent interactions within the catalytic system. uni-muenchen.de This approach has been used to understand the subtle electronic effects that govern the stability of intermediates and the heights of transition state barriers in cyclopentadienylruthenium-catalyzed reactions. nih.gov
| Computational Method | Key Applications in Cyclopentadienylruthenium Catalysis | Insights Gained |
| Density Functional Theory (DFT) | Mapping potential energy surfaces, characterizing intermediates and transition states, calculating reaction barriers. | Detailed energetic profiles of catalytic cycles, understanding of reaction mechanisms. |
| Møller−Plesset (MP2) perturbation theory | Benchmarking DFT results, high-accuracy energy calculations. | Validation of computational models, improved accuracy for electron-correlated systems. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density, characterization of chemical bonds and non-covalent interactions. | Understanding of metal-ligand bonding, elucidation of subtle electronic effects. |
Elucidation of Mechanistic Pathways for Key Reactions
Cyclopentadienylruthenium complexes are effective catalysts for the cycloisomerization of enynes, a powerful transformation for the synthesis of cyclic compounds. Mechanistic studies have revealed two primary pathways for this reaction: ruthenacyclopentene formation and hydrometallation.
The ruthenacyclopentene formation pathway is a commonly proposed mechanism. It involves the initial coordination of both the alkyne and alkene moieties of the enyne substrate to the ruthenium center. This is followed by an oxidative coupling step to form a five-membered ruthenacyclopentene intermediate. Subsequent β-hydride elimination from this intermediate, followed by reductive elimination, ultimately furnishes the cycloisomerized product.
The hydrometallation pathway , on the other hand, commences with the hydrometallation of the alkyne by a ruthenium hydride species. This generates a vinylruthenium intermediate, which then undergoes intramolecular insertion of the tethered alkene into the ruthenium-vinyl bond. The resulting cyclic alkylruthenium species then undergoes β-hydride elimination to afford the final product and regenerate the ruthenium hydride catalyst. Computational studies have been employed to dissect the energetic landscape of these pathways, often revealing a delicate balance between them that can be influenced by the substrate and the specific cyclopentadienylruthenium catalyst used.
| Mechanistic Step | Description | Key Intermediates |
| Coordination | The enyne substrate coordinates to the ruthenium center. | Enyne-ruthenium complex |
| Oxidative Coupling | The alkyne and alkene moieties couple to form a five-membered ring with the ruthenium atom. | Ruthenacyclopentene |
| β-Hydride Elimination | A hydrogen atom from the carbon adjacent to the ruthenium is transferred to the metal. | Ruthenium hydride with a cyclic diene ligand |
| Reductive Elimination | The cyclic diene is released from the ruthenium center, regenerating the active catalyst. | Cycloisomerized product and the ruthenium catalyst |
Cyclopentadienylruthenium complexes are highly efficient catalysts for the racemization of chiral alcohols, a key step in dynamic kinetic resolution processes. The mechanism of this transformation has been extensively studied, with a consensus emerging for a pathway involving β-hydride elimination.
The catalytic cycle is initiated by the formation of a ruthenium alkoxide species from the chiral alcohol and the ruthenium precursor. For the subsequent racemization to occur, a vacant coordination site is required on the metal center. In the case of 18-electron cyclopentadienyldicarbonylruthenium complexes, this vacant site is generated through the dissociation of a carbon monoxide (CO) ligand. This CO dissociation is a crucial and often rate-determining step.
Once the coordinatively unsaturated ruthenium alkoxide is formed, it undergoes a reversible β-hydride elimination to generate a ruthenium hydride and the corresponding ketone. The re-addition of the hydride to the prochiral ketone can occur from either face, leading to the formation of both enantiomers of the alcohol and thus effecting racemization. Experimental and computational evidence strongly supports an inner-sphere mechanism , where both the dehydrogenation and hydrogenation steps occur within the coordination sphere of the ruthenium center.
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful "click" reaction that provides access to 1,5-disubstituted 1,2,3-triazoles, a different regioisomer compared to the more common copper-catalyzed reaction. Mechanistic investigations have revealed a pathway involving an irreversible oxidative coupling step.
The reaction is believed to proceed through the formation of a six-membered ruthenacycle intermediate. This intermediate is formed via the oxidative coupling of the azide (B81097) and alkyne substrates at the ruthenium center. A key feature of this mechanism is the initial nucleophilic attack of the coordinated alkyne on the terminal, electrophilic nitrogen atom of the coordinated azide. This step is followed by reductive elimination from the ruthenacycle, which releases the triazole product and regenerates the active ruthenium catalyst. DFT calculations have been instrumental in supporting this mechanistic proposal, indicating that the reductive elimination step is often rate-determining.
Olefin substitution reactions at cyclopentadienylruthenium centers are fundamental to many catalytic processes. The mechanism of these reactions can proceed through either associative or dissociative pathways, depending on the nature of the ligands and the reaction conditions.
In an associative mechanism , the incoming olefin first coordinates to the ruthenium center to form an 18-electron intermediate. This is then followed by the dissociation of the departing olefin. Conversely, in a dissociative mechanism , the departing olefin dissociates first to generate a coordinatively unsaturated 16-electron intermediate, which is then trapped by the incoming olefin. The preferred pathway is often dictated by the steric and electronic properties of the cyclopentadienyl (B1206354) ligand and the other ancillary ligands on the ruthenium center.
The elimination of the cyclopentadienyl ligand is a critical process in applications such as atomic layer deposition (ALD) for the growth of ruthenium thin films. In this context, the thermal decomposition of cyclopentadienylruthenium precursors on a substrate surface is of paramount importance.
Mechanistic studies, often employing surface science techniques and computational modeling, have shown that the elimination of the cyclopentadienyl ligand can occur through various pathways. One common mechanism involves hydrogen transfer from a surface species, such as an amine group, to the cyclopentadienyl ligand, leading to the formation and desorption of cyclopentadiene (B3395910) (C5H6). The specific pathway and the temperature at which ligand elimination occurs are highly dependent on the nature of the substrate and the co-reagents used in the ALD process.
Identification and Characterization of Catalytic Intermediates and Transition States
The elucidation of catalytic mechanisms involving cyclopentadienylruthenium complexes hinges on the successful identification and characterization of fleeting intermediates and the transition states that connect them. A combination of experimental techniques and computational modeling has provided significant insights into these species, which are crucial for understanding reaction pathways and optimizing catalyst performance.
In the context of alcohol racemization catalyzed by cyclopentadienylruthenium complexes, mechanistic studies have pointed to the necessity of precatalyst activation. acs.orgnih.gov This activation often requires heating or the addition of a base to generate the catalytically active species. acs.orgnih.gov For cyclopentadienyldicarbonylruthenium type complexes, a key mechanistic step involves the dissociation of a carbon monoxide (CO) ligand. nih.gov This dissociation creates a vacant coordination site on the ruthenium center, which is essential for the subsequent steps of the catalytic cycle. nih.gov The racemization process is understood to proceed through a reversible hydrogen transfer mechanism. acs.org This involves the dehydrogenation of the alcohol to form a ketone and a ruthenium hydride intermediate. acs.org The subsequent re-addition of the metal hydride to the prochiral ketone results in the racemic alcohol. acs.org Competition and crossover experiments have provided strong evidence for an inner-sphere mechanism, where the substrate remains coordinated to the metal center during the hydrogen transfer steps. acs.orgnih.gov
In the realm of olefin metathesis, ruthenium-based catalysts, including those with cyclopentadienyl analogues, operate via a well-established metallacyclobutane intermediate. acs.org Density Functional Theory (DFT) calculations have been instrumental in characterizing these intermediates. acs.org The stability of the high-oxidation state (+4) metallacyclobutane intermediate relative to the ruthenium-carbene species is a critical factor in determining catalytic activity. acs.org
Quantitative Assessment of Electronic and Steric Effects in Reaction Mechanisms
The catalytic activity and selectivity of cyclopentadienylruthenium complexes are profoundly influenced by the electronic and steric properties of the ligands coordinated to the ruthenium center. Quantitative approaches, blending experimental data with computational analysis, have been pivotal in deconvoluting these effects and establishing structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) models, often employing descriptors derived from Density Functional Theory (DFT) calculations, have been successfully applied to ruthenium-based catalysts. acs.org For instance, in olefin metathesis, such models have demonstrated that ligands enhancing catalytic activity are those that stabilize the metallacyclobutane intermediate. acs.org This stabilization is achieved through mechanisms like ligand-to-metal σ-donation, whereas metal-to-ligand π-back-donation can destabilize this key intermediate and consequently lower catalytic activity. acs.org
The Activation Strain Model (ASM) is another powerful computational tool used to separate the total activation energy of a reaction into contributions from the strain energy of the reactants (steric effects) and the interaction energy between them (electronic effects). mdpi.comnih.gov This analysis has revealed that in certain ruthenium-catalyzed reactions, electronic contributions can be the dominant factor in determining selectivity, challenging the sometimes-overstated role of sterics. mdpi.com For example, in Z-selective olefin metathesis, while steric hindrance is a factor, electronic effects have been identified as being accountable for the stability that leads to the observed selectivity. mdpi.com
Multidimensional steric parameters, such as the Sterimol parameters developed by Verloop, have proven more effective than simpler parameters like those of Charton in correlating ligand structure with enantioselectivity in asymmetric catalysis. nih.govresearchgate.net The application of these more sophisticated parameters allows for a more nuanced understanding of how the spatial arrangement of ligands influences the transition states that govern stereochemical outcomes. nih.govresearchgate.net
The interplay between electronic and steric effects can be subtle. For instance, in some systems, σ-donor ligands have been observed to increase the activity of ruthenium nanoparticle catalysts, while π-acceptor ligands decrease it. researchgate.net The choice of anionic ligands, such as halides, also provides a means to fine-tune the electronic properties and, consequently, the reactivity and selectivity of ruthenium catalysts. mdpi.com
Below is a table summarizing the influence of ligand electronic properties on the stability of the metallacyclobutane intermediate in a model ruthenium-catalyzed olefin metathesis reaction, based on computational findings.
| Ligand Property | Effect on Metallacyclobutane Intermediate | Impact on Catalytic Activity |
|---|---|---|
| Strong σ-Donation | Stabilization | Increase |
| Strong π-Back-Donation | Destabilization | Decrease |
Nature of Intramolecular Interactions (e.g., dihydrogen bonds, Ru···H−N interactions)
Beyond classical coordination bonds, weaker intramolecular interactions within cyclopentadienylruthenium complexes and their derivatives play a significant role in determining their structure, stability, and reactivity. These non-covalent interactions, including dihydrogen bonds and various forms of hydrogen bonding, can influence the orientation of ligands and substrates, thereby impacting the catalytic process.
In organometallic ruthenium(II) arene complexes containing ethylenediamine (B42938) (en) ligands, strong and stereospecific intramolecular hydrogen bonding has been observed. researchgate.net X-ray crystal structures have revealed hydrogen bonds between an N-H proton of the ethylenediamine ligand and the C6 carbonyl group of a coordinated guanine (B1146940). researchgate.net NMR studies further suggest that these N-H protons can also engage in strong hydrogen bonding with the phosphate (B84403) groups of nucleotides like 5'-GMP. researchgate.net These interactions are believed to contribute to the binding preference of these complexes for guanine over other nucleobases. researchgate.net
The concept of dihydrogen bonding, an interaction between a metal hydride and a proton donor (such as an O-H or N-H group), is also relevant in the chemistry of ruthenium hydrides. While not always strictly intramolecular, these interactions are crucial in proton transfer steps, which are fundamental to many catalytic cycles, such as alcohol racemization. acs.org
Furthermore, "agostic" interactions, which involve a C-H bond of a ligand interacting with the metal center, can be considered a form of intramolecular interaction that relieves electronic unsaturation at the metal. nih.gov These are particularly relevant in coordinatively unsaturated intermediates.
The table below provides examples of intramolecular interactions observed in ruthenium complexes and their typical characteristics.
| Interaction Type | Interacting Groups | Significance | Typical Distance (Å) |
|---|---|---|---|
| Ru···H−N | Ru center and N-H of a ligand | Stabilization of intermediates, influencing ligand orientation | Variable |
| N−H···O | Amine N-H and a carbonyl oxygen | Directing group for substrate binding, stereocontrol | ~2.8 |
Advanced Applications and Future Research Directions of Cyclopentadienylruthenium Complexes
Materials Science Applications
The utility of cyclopentadienylruthenium complexes in materials science is expanding, driven by the demand for new materials with tailored properties for advanced technological applications. These complexes are proving to be valuable in the fabrication of high-performance thin films, functional polymers, and novel electronic devices.
Precursors for Atomic Layer Deposition (ALD) of Ruthenium Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of conformal, ultrathin films with atomic-level precision. Cyclopentadienylruthenium complexes are widely investigated as precursors for the ALD of ruthenium (Ru) thin films, which are of significant interest in the microelectronics industry for applications such as electrodes in dynamic random-access memory (DRAM) capacitors and seed layers for copper interconnects. mdpi.com
Several cyclopentadienyl-based ruthenium precursors have been developed and studied for ALD processes. mdpi.com The most commonly used include bis(cyclopentadienyl)ruthenium(II) (RuCp₂) and bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂). mdpi.com These precursors are typically liquids with adequate volatility and thermal stability for ALD applications. mdpi.com The ALD process involves sequential, self-limiting surface reactions of the ruthenium precursor and a co-reactant, such as oxygen (O₂) or oxygen plasma. mdpi.com
For instance, metallic Ru films with low resistivity (10–16 μΩ cm) have been grown at deposition temperatures between 200 and 300 °C using a novel precursor, Ru(η⁵-cycloheptadienyl)₂ (Ru(chd)₂), and O₂. rsc.org The growth per cycle (GPC) was reported to be between 0.2 to 0.4 Å. rsc.org Another precursor, (2,4-dimethyloxopentadienyl)(ethylcyclopentadienyl)Ru, has demonstrated a high growth rate of 0.83 Å/cycle and negligible incubation cycles on various substrates. rsc.org The choice of precursor and deposition conditions significantly influences the properties of the resulting ruthenium films, including their crystallinity, purity, and electrical conductivity. mdpi.comrsc.org
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Resulting Film Properties |
| bis(cyclopentadienyl)ruthenium(II) (RuCp₂) | O₂ | 275–400 | Not specified | Polycrystalline metallic ruthenium with low resistivity. |
| bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) | O₂ plasma | 200–400 | Not specified | Polycrystalline RuO₂ at <375°C, pure Ru at >375°C. mdpi.com |
| Ru(η⁵-cycloheptadienyl)₂ (Ru(chd)₂) | O₂ | 200–300 | 0.2 - 0.4 | Amorphous on Pt, crystalline on TiN and SiO₂. rsc.org |
| (2,4-dimethyloxopentadienyl)(ethylcyclopentadienyl)Ru | O₂ | 250–270 | 0.83 | Metallic Ru with negligible incubation cycles. rsc.org |
Role in Fabrication of Functional Materials (e.g., polymers, coatings, catalyst supports)
The catalytic activity of cyclopentadienylruthenium complexes extends to the synthesis of functional materials. These complexes have been investigated as catalysts for various polymerization reactions, leading to the formation of polymers with specific properties. For example, cyclometalated ruthenium(II) complexes have been shown to be versatile catalysts for living/controlled radical polymerization of both hydrophobic and hydrophilic monomers. researchgate.net This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for applications in coatings and other advanced materials.
While the direct use of cyclopentadienylruthenium complexes in the formulation of coatings is an area of ongoing research, their role as catalysts in the synthesis of the polymer binders for these coatings is significant. By controlling the polymerization process, it is possible to tailor the properties of the resulting polymer, such as its adhesion, durability, and chemical resistance, which are critical for high-performance coatings.
Furthermore, cyclopentadienylruthenium complexes are utilized in the development of advanced catalyst systems. They can be employed as homogeneous catalysts or immobilized on solid supports to create heterogeneous catalysts. rsc.orgchimia.ch The cyclopentadienyl (B1206354) ligand plays a crucial role in stabilizing the ruthenium center and influencing its catalytic activity. chimia.ch Chiral cyclopentadienyl ruthenium complexes have been designed to act as catalysts for enantioselective transformations, which are important in the synthesis of fine chemicals and pharmaceuticals. rsc.org The ability to tune the electronic and steric properties of the cyclopentadienyl ligand allows for the rational design of catalysts with high activity and selectivity for specific chemical reactions. rsc.orgrsc.org
Investigation in Molecular Spintronics (e.g., half-metallic behavior in sandwich molecules)
Molecular spintronics is a field that aims to utilize the spin of electrons in addition to their charge for information processing and storage. One-dimensional organometallic sandwich molecules, such as those containing ruthenium and cyclopentadienyl ligands (Ruₙ(Cp)ₙ₊₁), have been theoretically investigated for their spin transport properties. rsc.org
Theoretical calculations based on density functional theory have shown that for ruthenocene (n=1), no spin-polarized behavior is observed. rsc.org However, for larger clusters (n > 1), the total magnetic moments increase with the size of the cluster, and a half-metallic behavior is predicted. rsc.org Half-metals are materials that are metallic for one spin direction and insulating or semiconducting for the opposite spin direction, making them ideal for spintronic applications as they can act as perfect spin filters. This behavior is attributed to the altered ligand field of the π-conjugated systems generated by the metal centers. rsc.org These findings suggest that cyclopentadienylruthenium-based molecular wires could be promising components for the design of high-performance organometallic spintronic devices. rsc.org
Medicinal Chemistry Research (Excluding Clinical Data, Dosage, Safety Profiles)
The unique chemical properties of ruthenium, such as its ability to access multiple oxidation states and its ligand exchange kinetics, have made its complexes, including those with cyclopentadienyl ligands, attractive candidates for the development of new therapeutic agents.
Research into Potential as Anticancer Agents
Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs, with the potential for higher specificity and lower cytotoxicity towards healthy cells. nih.gov Organometallic ruthenium(II) complexes, particularly those with a "piano-stool" geometry containing a cyclopentadienyl ligand, have demonstrated significant cytotoxic activities against a range of cancer cell lines. nih.gov
The anticancer properties of these complexes can be finely tuned by modifying the cyclopentadienyl ring and the other coordinated ligands. nih.gov For example, a series of Ru(η⁵-Cp) complexes were evaluated for their anti-colorectal cancer properties in human CRC cell lines (RKO and SW480). nih.gov Several of these complexes displayed high bioactivity, with low IC₅₀ concentrations, and were shown to inhibit cell viability by inducing cell cycle arrest and apoptosis. nih.gov
Another study investigated a set of structurally related Ru(η⁵-C₅H₅) complexes with bidentate N,N'-heteroaromatic ligands. researchgate.net The half-maximal inhibitory concentrations (IC₅₀) for some of these complexes (TM34, TM85, and TM102) were determined in A2780 (ovarian), MDA-MB-231 (breast), and MCF7 (breast) cancer cell lines at different exposure times. researchgate.net The results indicated that these ruthenium complexes can inhibit lactate (B86563) production and trans-plasma-membrane electron transport (TPMET) activity, suggesting a mechanism of action that targets cancer cell metabolism. researchgate.net
| Complex | Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| TM34 | A2780 | 1.8 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| MDA-MB-231 | 3.5 ± 0.2 | 2.5 ± 0.2 | 1.9 ± 0.1 | |
| MCF7 | 5.0 ± 0.3 | 3.8 ± 0.2 | 3.0 ± 0.2 | |
| TM85 | A2780 | 2.5 ± 0.2 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| MDA-MB-231 | 4.8 ± 0.3 | 3.5 ± 0.2 | 2.8 ± 0.2 | |
| MCF7 | 6.5 ± 0.4 | 5.0 ± 0.3 | 4.1 ± 0.3 | |
| TM102 | A2780 | 3.2 ± 0.2 | 2.1 ± 0.1 | 1.5 ± 0.1 |
| MDA-MB-231 | 6.0 ± 0.4 | 4.5 ± 0.3 | 3.5 ± 0.2 | |
| MCF7 | 8.2 ± 0.5 | 6.5 ± 0.4 | 5.2 ± 0.3 |
Studies on Protein Kinase Inhibition
Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Consequently, protein kinase inhibitors are a major focus of drug discovery efforts. Cyclopentadienyl half-sandwich ruthenium complexes have been identified as promising scaffolds for the development of protein kinase inhibitors. nih.gov
Researchers have designed and synthesized organoruthenium compounds that can selectively inhibit specific protein kinases. nih.gov For example, by creating a library of derivatives from an organoruthenium compound bearing an N-succinimidyl ester on the cyclopentadienyl moiety, potent inhibitors of Pim-1 and GSK-3 kinases were identified. nih.gov This approach allows for the rapid exploration of the structure-activity relationship and the optimization of the pharmacological properties of these potential inhibitors. The metal center in these complexes is thought to play a primarily structural role, helping to orient the organic ligands in a way that facilitates binding to the target kinase. figshare.com
Investigations into DNA Binding Affinity
The interaction of cyclopentadienylruthenium complexes with DNA is a significant area of research, largely driven by their potential as anticancer agents. Unlike traditional platinum-based drugs, these ruthenium compounds are thought to act through different mechanisms, including non-covalent interactions with DNA, which could lead to fewer side effects and overcome drug resistance. mdpi.commdpi.com
Researchers employ various techniques to investigate this binding affinity, with fluorescence spectroscopy being a particularly sensitive method. mdpi.com A common approach involves studying the displacement of ethidium (B1194527) bromide (EtBr), a known DNA intercalator, from a DNA-EtBr adduct. The quenching of EtBr fluorescence upon the addition of a ruthenium complex indicates that the complex is competing for binding sites on the DNA, either through intercalation or groove binding. mdpi.com
The strength of this interaction is quantified by the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb). For instance, a novel sizable multicharged cationic complex, [(η⁶- rsc.orgCPP)[Ru(η⁵-Cp)]₁₂]X₁₂ (where CPP is cycloparaphenylene), exhibited a remarkably high Ksv of 1.185 × 10⁴ M⁻¹ and a Kb of 3.162 × 10⁵ M⁻¹, suggesting a very strong affinity for DNA. mdpi.com These values are comparable to those of known DNA intercalators, indicating a binding mode that is more significant than simple electrostatic interaction. mdpi.com
The structure of the cyclopentadienylruthenium complex plays a crucial role in its DNA binding affinity. Studies on a series of ruthenium-paraphenylene-cyclopentadienyl complexes have shown that the number of phenyl rings in the paraphenylene ligand significantly influences the binding strength. mdpi.com Generally, an increase in the number of aromatic rings leads to a higher binding affinity. This is attributed to enhanced intercalative capabilities and potentially stronger hydrophobic interactions with the DNA molecule. The binding mode can also involve partial intercalation between specific base pairs without disrupting the hydrogen bonds of the DNA double helix.
The table below presents the binding parameters for a selection of cyclopentadienylruthenium complexes with a DNA duplex, illustrating the influence of the ligand structure on binding affinity.
| Complex | Stern-Volmer Quenching Constant (Ksv) / M⁻¹ | Binding Constant (Kb) / M⁻¹ |
| [(η⁶- rsc.orgCPP)[Ru(η⁵-Cp)]₁₂]X₁₂ | 1.185 × 10⁴ ± 0.025 | 3.162 × 10⁵ ± 0.001 |
These investigations into DNA binding are fundamental to understanding the mechanism of action of these potential therapeutic agents and for the rational design of new complexes with improved efficacy and selectivity.
Development of Novel Chiral Catalytic Systems
The development of chiral cyclopentadienylruthenium complexes as catalysts for enantioselective transformations is a rapidly advancing field in homogeneous catalysis. chimia.ch The cyclopentadienyl (Cp) ligand is a cornerstone of organometallic chemistry, and by rendering it chiral, chemists can create catalysts that favor the formation of one enantiomer of a product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules, where often only one enantiomer possesses the desired activity.
Several strategies have been employed to introduce chirality into cyclopentadienylruthenium catalytic systems:
Chiral Diphosphine Ligands: One approach involves the use of an external source of chirality, such as a chiral diphosphine ligand, in conjunction with an achiral CpRu fragment. These systems have proven to be effective chiral Lewis acids in reactions like hetero-Diels-Alder cycloadditions. chimia.ch
Tethered Cyclopentadienyl Ligands: Another strategy involves tethering the Cp ligand to the ruthenium center in a way that induces either planar or point chirality. chimia.ch Such catalysts have been predominantly used in allylic substitution reactions. chimia.ch
Intrinsically Chiral Cyclopentadienyl Ligands: A more recent and highly effective approach is the design and synthesis of cyclopentadienyl ligands that are themselves chiral. chimia.ch This strategy leaves more coordination sites available on the ruthenium center, which can be crucial for catalytic turnover in a wider range of reactions, such as cycloisomerizations. chimia.ch
A significant breakthrough in this area has been the development of atropchiral Cp ligands (Cpx). chimia.ch These ligands have been successfully incorporated into both cationic and neutral ruthenium(II) complexes, leading to highly efficient and enantioselective catalysts for various transformations. For example, cationic CpxRu(II) complexes have been shown to catalyze enantioselective cycloisomerizations to produce 4H-pyrans with excellent enantioselectivities. chimia.ch
Interestingly, a strong counterion effect has been observed in these systems. A cationic complex that is unselective can be transformed into a highly enantioselective neutral version by the presence of a bound chloride anion. chimia.ch These neutral chiral CpxRu(II)Cl catalysts have demonstrated remarkable reactivity and selectivity in [2+2]-cycloadditions, yielding strained chiral cyclobutenes with catalyst loadings as low as 1 mol%. chimia.ch
The table below summarizes the performance of a chiral cyclopentadienylruthenium catalyst in an asymmetric cycloisomerization reaction, highlighting the effect of reaction temperature on enantioselectivity.
| Catalyst | Temperature (°C) | Enantiomeric Excess (% ee) |
| 5-Ph-SbF₆ | Room Temperature | 82 |
| 5-Ph-SbF₆ | -20 | 87 |
The continued development of novel chiral cyclopentadienylruthenium systems, with fine-tunable steric and electronic properties, holds great promise for expanding the toolbox of asymmetric catalysis and enabling the efficient synthesis of complex chiral molecules.
Exploration of Green Chemistry Methodologies (e.g., microwave irradiation, ionic liquids)
In recent years, the principles of green chemistry have become increasingly important in the design of chemical syntheses. For cyclopentadienylruthenium chemistry, this has led to the exploration of alternative energy sources and solvent systems to improve efficiency and reduce environmental impact. Two key technologies in this regard are microwave irradiation and the use of ionic liquids.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of ruthenium complexes, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. For example, the synthesis of certain ruthenium(II) complexes has been achieved in as little as 30 minutes at 100 °C under microwave conditions, with yields exceeding 60%. The rapid and efficient heating provided by microwaves can lead to faster and cleaner reactions compared to conventional heating methods.
Ionic liquids (ILs) are salts that are liquid at or near room temperature. They possess a unique set of properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, that make them attractive "green" alternatives to volatile organic solvents. Furthermore, due to their ionic nature, they can absorb microwave energy very efficiently, leading to rapid heating.
The combination of microwave irradiation and ionic liquids presents a synergistic approach to green synthesis. ILs can act as both the solvent and a microwave-absorbing medium, facilitating efficient and rapid reactions. This synergy has been explored for various organic transformations and holds significant potential for the synthesis and application of cyclopentadienylruthenium complexes. The use of ILs can also simplify product isolation and catalyst recycling, further enhancing the sustainability of the process.
While specific, detailed studies on the extensive use of microwave irradiation and ionic liquids for the synthesis of a broad range of cyclopentadienylruthenium complexes are still emerging, the principles and demonstrated successes in related areas of organometallic chemistry strongly suggest that these green methodologies will play an increasingly important role in the future of this field. The development of more sustainable synthetic routes to these valuable complexes is a key area of ongoing research.
Emerging Research Areas and Unexplored Reactivity in Cyclopentadienylruthenium Chemistry
The field of cyclopentadienylruthenium chemistry continues to evolve, with researchers pushing the boundaries of their synthesis, reactivity, and applications. Several emerging areas are poised to define the future of this exciting domain.
One of the most promising new frontiers is the development of stimuli-responsive cyclopentadienylruthenium complexes . Recent research has demonstrated the ability to create complexes that can reversibly transform between different structural types, such as dinuclear and sandwich complexes, in response to external stimuli like heat and light. acs.org This "molecular switching" capability opens up possibilities for the design of smart materials with tunable properties, such as ionic liquids that can transition to an amorphous solid phase. acs.org This unique reactivity is based on the facile ligand exchange and structural flexibility inherent to these ruthenium complexes. acs.org
Another area of intense investigation is the use of sterically demanding cyclopentadienyl ligands . By moving beyond the traditional Cp and Cp* ligands to more substituted and bulky analogues, chemists can fine-tune the steric and electronic environment around the ruthenium center. researchgate.net This has led to the stabilization of coordinatively unsaturated complexes, the observation of unusual reactivity patterns like unprecedented CO insertion and cyclooctadiene rearrangements, and the development of highly efficient catalysts for transformations such as [2+2+2] alkyne cyclotrimerization and atom transfer radical cyclizations. researchgate.net These novel ligands are also enabling new synthetic routes to complex molecular architectures, including molecular motors.
The application of cyclopentadienylruthenium complexes in bioorganometallic chemistry is expanding beyond traditional DNA binding studies. An exciting development is their use in the context of DNA-encoded libraries (DELs) . acs.org Researchers have developed air-stable cyclopentadienylruthenium complexes that can chemoselectively catalyze N-arylation reactions on DNA-conjugated amines. acs.org This unlocks a vast and previously inaccessible chemical space for the creation of large and diverse libraries of molecules for drug discovery. acs.org
Furthermore, the unique properties of cyclopentadienylruthenium complexes are being harnessed for applications in materials science . Their catalytic activity is being explored for the synthesis of novel polymers, and their ability to form stable, well-defined structures is being utilized in the construction of supramolecular assemblies and functional materials. datainsightsmarket.com The market for compounds like bis(cyclopentadienyl)ruthenium (B73265) is projected to grow, driven by its increasing use in catalysis for organic synthesis and materials science, particularly in applications like thin-film deposition. datainsightsmarket.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
